3-(phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine
Overview
Description
3-(phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine typically involves the reaction of pyridine derivatives with phenethylthiol and triazole precursors. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by nucleophilic substitution reactions to introduce the phenethylthio and pyridinyl groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the triazole ring can participate in reduction reactions under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole and pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the phenethylthio and pyridinyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another triazole derivative with similar structural features.
1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with a pyridine ring fused to a triazole ring, exhibiting similar chemical properties.
Uniqueness
3-(phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is unique due to the presence of the phenethylthio group, which imparts distinct chemical reactivity and biological activity. Its combination of triazole and pyridine rings also contributes to its versatility in various applications.
Properties
IUPAC Name |
3-(2-phenylethylsulfanyl)-5-pyridin-4-yl-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c16-20-14(13-6-9-17-10-7-13)18-19-15(20)21-11-8-12-4-2-1-3-5-12/h1-7,9-10H,8,11,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKSEJDUNVDTNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(N2N)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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